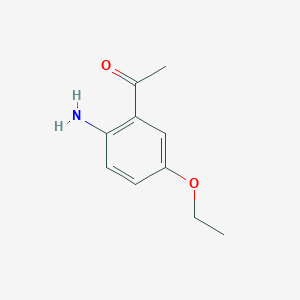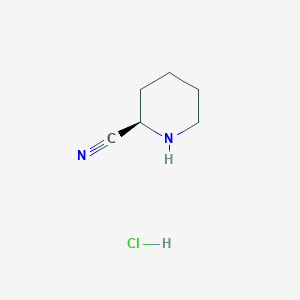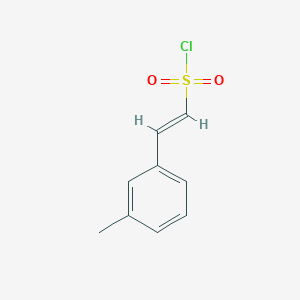
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline ring system with an ethoxy group at the 6th position and a hydrochloride salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with aniline derivatives and ethyl cyanoacetate.
Reaction Conditions: The reaction proceeds through a multi-component reaction involving the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael addition with 2-alkenyl anilines.
Catalysts and Solvents: Common catalysts include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the reaction is often carried out in solvents like chloroform or ethanol.
Industrial Production Methods
In industrial settings, the production of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of decahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Decahydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinolines.
Aplicaciones Científicas De Investigación
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves:
Molecular Targets: It targets various enzymes and receptors in the body, including β3-adrenergic receptors.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: It exerts its effects by binding to specific molecular targets, leading to changes in cellular functions and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group but shares the tetrahydroquinoline core.
6-bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Contains a bromine atom at the 6th position instead of an ethoxy group.
Uniqueness
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
6-ethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H |
Clave InChI |
QUIUVRBLDAHRLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)





![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)



![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

